molecular formula C20H32O4 B1210383 7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid

7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid

Cat. No. B1210383
M. Wt: 336.5 g/mol
InChI Key: BGKHCLZFGPIKKU-OKZBNKHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid is a prostanoid.

Scientific Research Applications

Catalytic Oxidation Applications

The study by Cao et al. (2018) discusses the controllable and selective catalytic oxidation of cyclohexene, leading to a variety of oxidation products with diverse functional groups. This process has significant applications in the chemical industry, where such intermediates are crucial for synthesizing a range of compounds. The ability to selectively target specific oxidation products can be valuable in producing substances structurally similar to the given compound (Cao et al., 2018).

Antioxidant Properties

Research by Razzaghi-Asl et al. (2013) reviews the antioxidant properties of hydroxycinnamic acids, focusing on structure-activity relationships. The findings from this review can provide insights into the potential antioxidant activity of compounds with similar structures, such as the hydroxy and carboxylic acid functionalities present in the compound (Razzaghi-Asl et al., 2013).

Biotechnological Production

Gao et al. (2011) discuss the biotechnological routes based on lactic acid production from biomass, which outlines the conversion of organic compounds into valuable chemicals. This approach could potentially be applied to the microbial or enzymatic synthesis of complex organic acids, including the compound of interest, leveraging biocatalysts for selective and efficient production processes (Gao et al., 2011).

Synthetic Methodologies

The synthesis and characterization of complex organic molecules are crucial for their application in various fields, including pharmaceuticals and materials science. Fatykhov et al. (2020) review synthetic approaches to unsymmetrically substituted dihydroxycoumarins, which could provide valuable methodologies for the synthesis or modification of structurally related compounds, such as the one . Understanding these synthetic pathways can aid in the design and development of new compounds with tailored properties (Fatykhov et al., 2020).

properties

Product Name

7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/t16-,17-,18+/m0/s1

InChI Key

BGKHCLZFGPIKKU-OKZBNKHCSA-N

Isomeric SMILES

CCCCC[C@@H](C=C[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O

Canonical SMILES

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid
Reactant of Route 2
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid
Reactant of Route 3
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid
Reactant of Route 4
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid
Reactant of Route 5
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid
Reactant of Route 6
7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxo-1-cyclopent-3-enyl]heptanoic acid

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